3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
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Overview
Description
3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a complex organic compound that features a bromine atom, a thiazole ring, and a pyrrolidine ring attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen sources.
Pyrrolidine Ring Formation: The pyrrolidine ring is then introduced through a nucleophilic substitution reaction.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction.
Amide Bond Formation: Finally, the benzamide core is formed through an amide coupling reaction, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide or thiazole ring.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 3-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
Uniqueness
3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to the specific positioning of the bromine atom and the combination of the thiazole and pyrrolidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJRALNGXRXNLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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